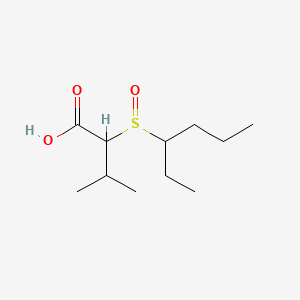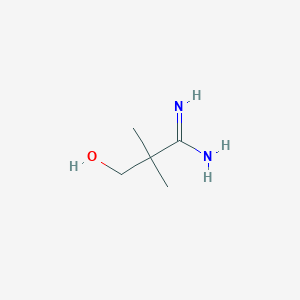
3-Hydroxy-2,2-dimethylpropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N2O. It is known for its unique structure, which includes a hydroxyl group and an amidine group. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with an appropriate amidine source. One common method includes the condensation reaction of paraformaldehyde and isobutylaldehyde in the presence of a catalyst, followed by further reactions to introduce the amidine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as condensation, distillation, and crystallization to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
3-Hydroxy-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions, which is important for its applications in coordination chemistry .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-hydroxypropionaldehyde: This compound shares a similar structure but lacks the amidine group.
Iminodisuccinic acid (IDS): Another compound with similar functional groups, used in metal chelation.
Uniqueness
3-Hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
特性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
InChIキー |
OZANNBSUSSYGPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


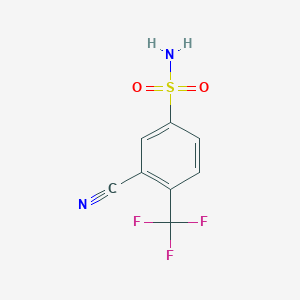
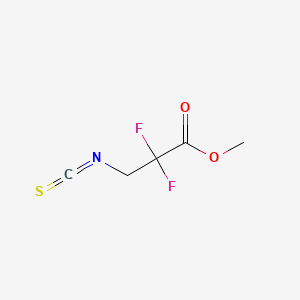

![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
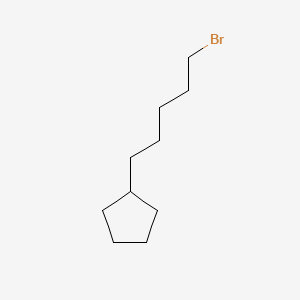

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)

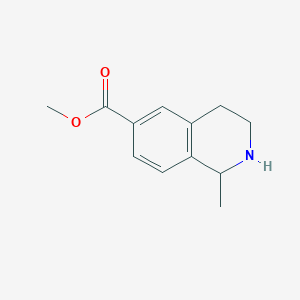

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
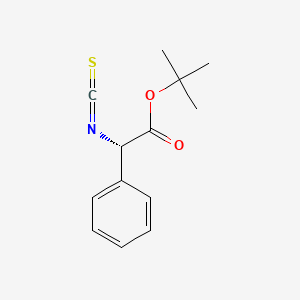
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
